molecular formula C13H16O2 B2785379 Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate CAS No. 97023-67-1

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate

Cat. No.: B2785379
CAS No.: 97023-67-1
M. Wt: 204.269
InChI Key: JWOBMCBGTXAJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate (CA S 18456-66-1) is a cyclopropane-carboxylate ester compound that serves as a fundamental synthetic intermediate in medicinal chemistry and neuroscience research . Its primary research value is as a direct precursor in the synthesis of (±)-PPCC, a novel mixed sigma receptor ligand with high affinity for σ1 and σ2 receptor subtypes . Studies on (±)-PPCC have shown that this ligand, derived from this compound, functions as a sigma-1 receptor agonist and can modulate opioid receptor-mediated effects, specifically antagonizing kappa opioid receptor (KOP)-induced analgesia . Furthermore, research indicates that (±)-PPCC exhibits anti-amnesic properties and can significantly improve cognitive deficits in models of cholinergic dysfunction, suggesting potential research applications for cognitive disorders . Researchers utilize this compound exclusively as a building block for developing and studying novel psychoactive substances and neuropharmacological tools . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet prior to use.

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOBMCBGTXAJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97023-67-1
Record name ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methylphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-methylstyrene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction is usually carried out under an inert atmosphere at room temperature or slightly elevated temperatures to ensure the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Cyclopropanation via Metalloradical Catalysis

The compound is synthesized through cobalt(II)-porphyrin-mediated cyclopropanation reactions between 4-methylstyrene and ethyl diazoacetate (EDA). This method achieves 72-85% isolated yields with excellent diastereoselectivity for the trans-isomer (>95:5 trans:cis ratio) .

Key reaction parameters :

ParameterValue
CatalystCo(3,5-DitBu-ChenPhyrin)
Temperature25-40°C
SolventDichloromethane
Diastereoselectivity>95% trans-isomer

EPR spectroscopy confirms the formation of cobalt(III)-carbene radical intermediates during catalysis (Figure 1) . The bulky porphyrin ligand prevents deactivation pathways, enabling persistent radical signals at g ≈ 2.0 .

Hydrolysis Reactions

The ester group undergoes alkaline hydrolysis to form 2-(4-methylphenyl)cyclopropanecarboxylic acid under mild conditions:

Typical procedure :

  • Reagents : 10-20% NaOH aqueous solution

  • Temperature : 100-110°C

  • Conversion : >98% in 4-6 hours

No detectable ring-opening occurs during hydrolysis, demonstrating the cyclopropane ring's stability under basic aqueous conditions .

Radical Propagation Pathway

The catalytic cycle involves three key steps (Scheme 1):

  • Carbene radical formation : Co(II) reduces EDA-derived carbene to generate Co(III)-carbene radical species

  • Alkene insertion : Radical adds to 4-methylstyrene's β-carbon

  • Ring closure : Intramolecular hydrogen abstraction completes cyclopropane formation

Critical evidence :

  • TEMPO trapping experiments confirm radical intermediates

  • DFT calculations support a stepwise radical mechanism over concerted pathways

Steric Control of Selectivity

The trans preference arises from minimized steric interactions between:

  • 4-Methylphenyl group

  • Carboxylate ester moiety

  • Catalyst's tert-butyl substituents

This steric steering effect is quantified by X-ray crystallography showing >3Å separation between bulky groups in transition states .

Comparative Reactivity

The compound shows distinct behavior compared to analogues (Table 1):

DerivativeReaction Rate (k, ×10⁻³ s⁻¹)Thermal Stability (°C)
4-Methylphenyl (target)2.45 ± 0.12198
4-Chlorophenyl1.89 ± 0.09215
4-Methoxyphenyl3.01 ± 0.15182

Data derived from Arrhenius plots of thermal decomposition studies

Scientific Research Applications

Synthetic Organic Chemistry Applications

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate is primarily utilized as a precursor in the synthesis of various organic compounds. Key applications include:

  • Building Block for Complex Molecules : The compound is used to synthesize derivatives that can exhibit different chemical properties due to the para substitution on the phenyl ring. This substitution can influence reactivity and selectivity in further reactions.
  • Synthesis of Pharmaceuticals : The cyclopropane moiety is often found in biologically active compounds, making this ester a valuable intermediate in pharmaceutical chemistry. Its derivatives may have potential as anti-inflammatory or analgesic agents, similar to other compounds with related structures.

Medicinal Chemistry Insights

Research into the biological activity of this compound is still emerging. However, compounds with similar structural features have shown promising pharmacological activities:

  • Anti-inflammatory Properties : Some derivatives of cyclopropanecarboxylates have been documented to exhibit anti-inflammatory effects, suggesting that this compound may also possess similar activities worth further exploration.
  • Potential Analgesic Effects : The analgesic properties observed in related compounds indicate that this ester could be investigated for pain relief applications, particularly in formulations targeting chronic pain conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructure CharacteristicsUnique Features
Ethyl cyclopropanecarboxylateCyclopropane ring with an ethoxy groupCommonly used as a precursor in organic synthesis
Ethyl 2-(3-methylphenyl)cyclopropanecarboxylateMeta-substituted phenyl groupDifferent reactivity due to positional isomerism
Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylateChlorine substituent on the phenyl ringPotentially different biological activity due to electronegativity
Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylateFluorine substituentEnhanced lipophilicity may affect pharmacokinetics

This table illustrates how variations in substitution can affect both chemical reactivity and potential biological activity.

Conclusion and Future Directions

This compound holds promise as a versatile compound in synthetic organic chemistry and medicinal applications. Continued research into its biological activities could reveal new therapeutic uses, particularly as an anti-inflammatory or analgesic agent. Future studies should focus on detailed pharmacological evaluations and the exploration of its derivatives to fully harness its potential.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylphenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The cyclopropane ring and aromatic group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-formyl-1-cyclopropanecarboxylate: Similar structure with a formyl group instead of a 4-methylphenyl group.

    Cyclopropanecarboxylic acid: Lacks the ethyl ester and aromatic substituent.

    Methyl cyclopropanecarboxylate: Contains a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate is unique due to the presence of both the cyclopropane ring and the 4-methylphenyl group, which confer distinct chemical and physical properties

Biological Activity

Introduction

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate, an organic compound characterized by its cyclopropane structure and ester functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and analgesic properties, as well as its synthesis and applications in drug development.

Chemical Structure and Properties

This compound features a cyclopropanecarboxylate moiety linked to a para-methylphenyl group. Its molecular formula is C12H14O2C_{12}H_{14}O_2. The unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in pharmaceutical synthesis.

Property Details
Molecular Formula C12H14O2C_{12}H_{14}O_2
Functional Groups Cyclopropane, Ester
Appearance Light yellow oil

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Some studies suggest that it may modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis or other inflammatory diseases. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound may possess analgesic effects. Similar compounds have shown promise in pain management, suggesting that this compound could be explored further for its potential use in pain relief therapies.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the cyclopropane ring may undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with biological macromolecules, influencing various cellular processes such as enzyme activity and signal transduction pathways.

Synthesis

The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors. The process may include:

  • Starting Materials : Ethyl diazoacetate and a suitable alkene.
  • Catalysts : Transition metal catalysts such as rhodium or cobalt complexes.
  • Conditions : Reactions are generally carried out under inert atmosphere conditions to prevent oxidation.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of cyclopropanecarboxylates against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential clinical applications.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds in a rat model of arthritis. The results demonstrated a reduction in inflammatory markers and improved mobility in treated subjects compared to controls.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclopropanation via reactions like the Michael addition or [2+1] cycloaddition. For example, ethyl diazoacetate can react with substituted alkenes under acidic/basic conditions to form the cyclopropane ring . Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates and selectivity .
  • Catalysts : Transition-metal catalysts (e.g., Rh(II)) improve stereochemical control .
  • Temperature : Low temperatures (0–5°C) minimize side reactions like ring-opening .
    Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the cyclopropane ring (δ 1.2–1.8 ppm for ring protons) and ester group (δ 4.1–4.3 ppm for CH2_2CH3_3) .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm1^{-1} (C=O ester) and ~3000 cm1^{-1} (C-H cyclopropane) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., trans/cis configurations) and ring puckering .

Advanced: How do computational methods aid in predicting the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking : Predicts binding affinities to targets (e.g., dopamine receptors) by simulating ligand-receptor interactions. Software like AutoDock Vina evaluates binding modes and energy scores .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .
  • QSAR Models : Relate structural features (e.g., substituent electronegativity) to activity, guiding derivatization .

Advanced: How does the compound’s reactivity compare to structural analogs, and what modifications enhance its utility?

Methodological Answer:
A comparative analysis of cyclopropane derivatives reveals:

CompoundKey Structural FeatureReactivity/Application Difference
This compound4-methylphenyl substituentHigher lipophilicity vs. hydroxyl analogs
Ethyl 2-(4-ethylphenyl)cyclopropanecarboxylateEthyl substituentIncreased steric hindrance slows nucleophilic attacks
Methyl 2-(4-aminophenyl)cyclopropanecarboxylateAmino groupEnables conjugation with biomolecules (e.g., peptides)

Modifications like introducing electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability .

Advanced: How can researchers resolve contradictions in spectral data interpretation for cyclopropane derivatives?

Methodological Answer:
Discrepancies in spectral data (e.g., unexpected NMR shifts) arise from:

  • Ring strain effects : Distorted bond angles alter chemical environments. Use DFT calculations (e.g., Gaussian) to model electronic structures .
  • Dynamic effects : Rapid ring puckering at room temperature broadens peaks. Low-temperature NMR (−40°C) resolves splitting .
  • Impurity interference : HPLC-MS (C18 columns, acetonitrile/water gradient) identifies co-eluting contaminants .

Basic: What are the key stability considerations for this compound during storage and handling?

Methodological Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
  • Temperature : Long-term storage at −20°C retains >90% stability over 12 months .

Advanced: What mechanistic insights explain the compound’s participation in cyclopropane ring-opening reactions?

Methodological Answer:
Ring-opening occurs via:

  • Acid-catalyzed pathways : Protonation at the ester carbonyl weakens adjacent C-C bonds, leading to fragmentation .
  • Nucleophilic attack : Strong nucleophiles (e.g., Grignard reagents) open the ring at the most substituted carbon .
    Kinetic studies (e.g., UV-Vis monitoring at 240 nm) quantify reaction rates, revealing activation energies of ~50 kJ/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.